

# Technical Guide: (3-Nitrophenyl)methanesulfonyl chloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1316798

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## Introduction

**(3-Nitrophenyl)methanesulfonyl chloride** is a reactive organic compound featuring a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to a 3-nitrophenyl ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group significantly influences the electronic properties of the molecule, while the sulfonyl chloride moiety serves as a highly reactive functional group for introducing the (3-nitrophenyl)methanesulfonyl group into other molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its general relevance in the context of drug discovery.

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **(3-Nitrophenyl)methanesulfonyl chloride** is presented below.

Property	Value	Reference
IUPAC Name	(3-nitrophenyl)methanesulfonyl chloride	[1]
CAS Number	58032-84-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>4</sub> S	[1]
Molecular Weight	235.65 g/mol	[1]
Appearance	Off-white to light brown solid	
Melting Point	95-100 °C	
Boiling Point	393.2 ± 25.0 °C (Predicted)	
Density	1.570 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Water Solubility	Reacts with water	
Purity	95%	[1]

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **(3-Nitrophenyl)methanesulfonyl chloride** is not readily available in the reviewed literature, a plausible two-step synthetic pathway can be proposed based on established chemical transformations. This route begins with the conversion of a suitable 3-nitrobenzyl halide to (3-nitrophenyl)methanethiol, followed by oxidative chlorination to yield the final product.

## Proposed Experimental Protocol

Step 1: Synthesis of (3-Nitrophenyl)methanethiol from 3-Nitrobenzyl bromide

This procedure is adapted from general methods for the synthesis of thiols from alkyl halides using thiourea.

- Materials:
  - 3-Nitrobenzyl bromide

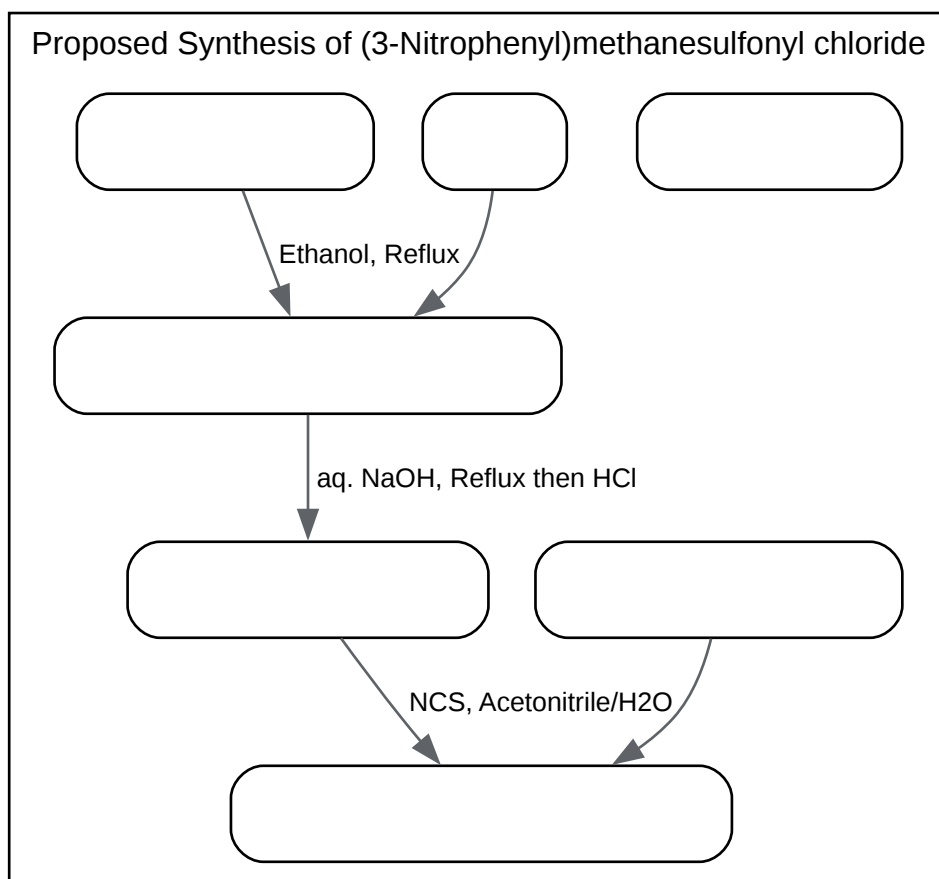
- Thiourea
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
  - Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature.
  - Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask and reflux the mixture for another 1-2 hours to hydrolyze the intermediate isothiuronium salt.
  - Cool the mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
  - Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
  - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
  - Remove the solvent under reduced pressure to yield crude (3-nitrophenyl)methanethiol, which can be purified by vacuum distillation or column chromatography.

## Step 2: Oxidative Chlorination of (3-Nitrophenyl)methanethiol

This step is based on general procedures for the oxidation of thiols to sulfonyl chlorides.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Materials:

- (3-Nitrophenyl)methanethiol
- N-Chlorosuccinimide (NCS)
- Acetonitrile
- Dilute hydrochloric acid (HCl)
- Ice bath
- Ethyl acetate
- Procedure:
  - In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve (3-nitrophenyl)methanethiol (1 equivalent) in a mixture of acetonitrile and water.
  - Cool the flask in an ice bath to 0-5 °C.
  - Slowly add a solution of N-Chlorosuccinimide (NCS) (approximately 3-4 equivalents) in acetonitrile through the dropping funnel, ensuring the temperature does not rise above 10 °C.
  - Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
  - Upon completion, quench the reaction with a saturated solution of sodium sulfite.
  - Extract the mixture with ethyl acetate.
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Concentrate the organic phase under reduced pressure to obtain the crude **(3-Nitrophenyl)methanesulfonyl chloride**. The product can be further purified by recrystallization.



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Caption: Proposed two-step synthesis of **(3-Nitrophenyl)methanesulfonyl chloride**.

## Role in Drug Development and Medicinal Chemistry

While no specific drug candidates or biological targets have been directly associated with **(3-Nitrophenyl)methanesulfonyl chloride** in the surveyed literature and patents, its structural motifs are of significant interest in medicinal chemistry.

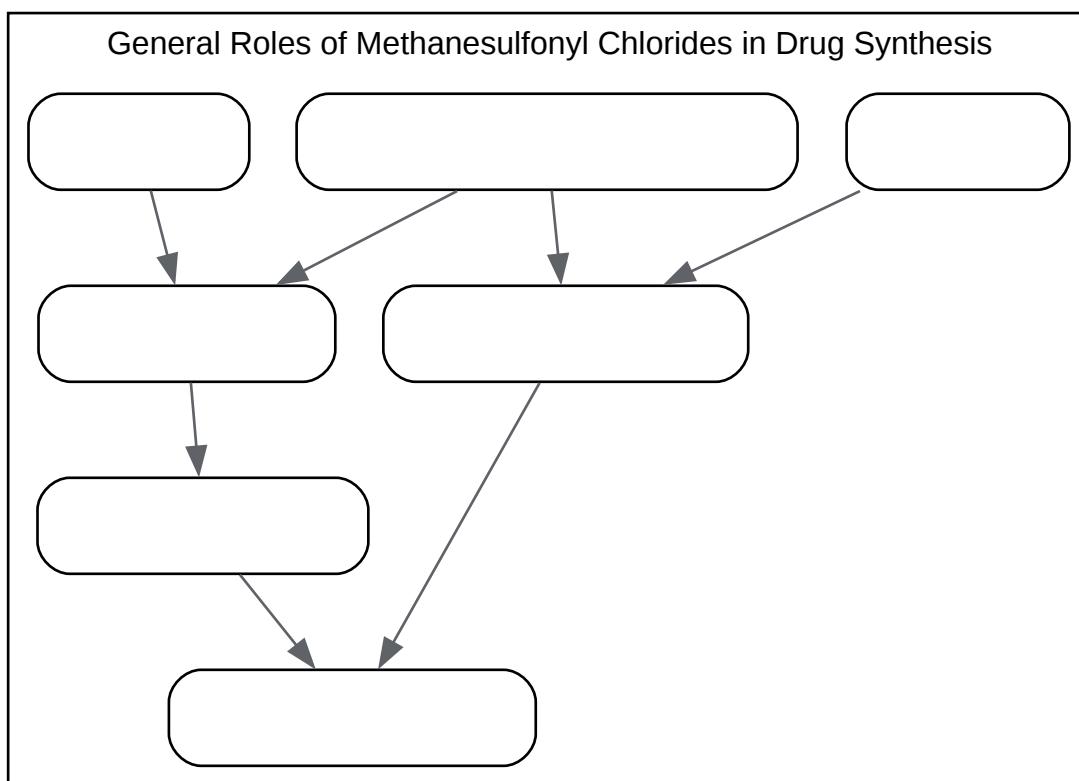
## General Utility of Methanesulfonyl Chlorides

Methanesulfonyl chlorides are valuable reagents in drug synthesis, primarily for two key transformations:<sup>[5][6]</sup>

- **Formation of Mesylates:** They react with alcohols to form methanesulfonates (mesylates). The mesylate group is an excellent leaving group, facilitating nucleophilic substitution

reactions, which are fundamental in building complex molecular scaffolds.

- **Formation of Sulfonamides:** Reaction with primary or secondary amines yields stable sulfonamide linkages. The sulfonamide functional group is a common feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

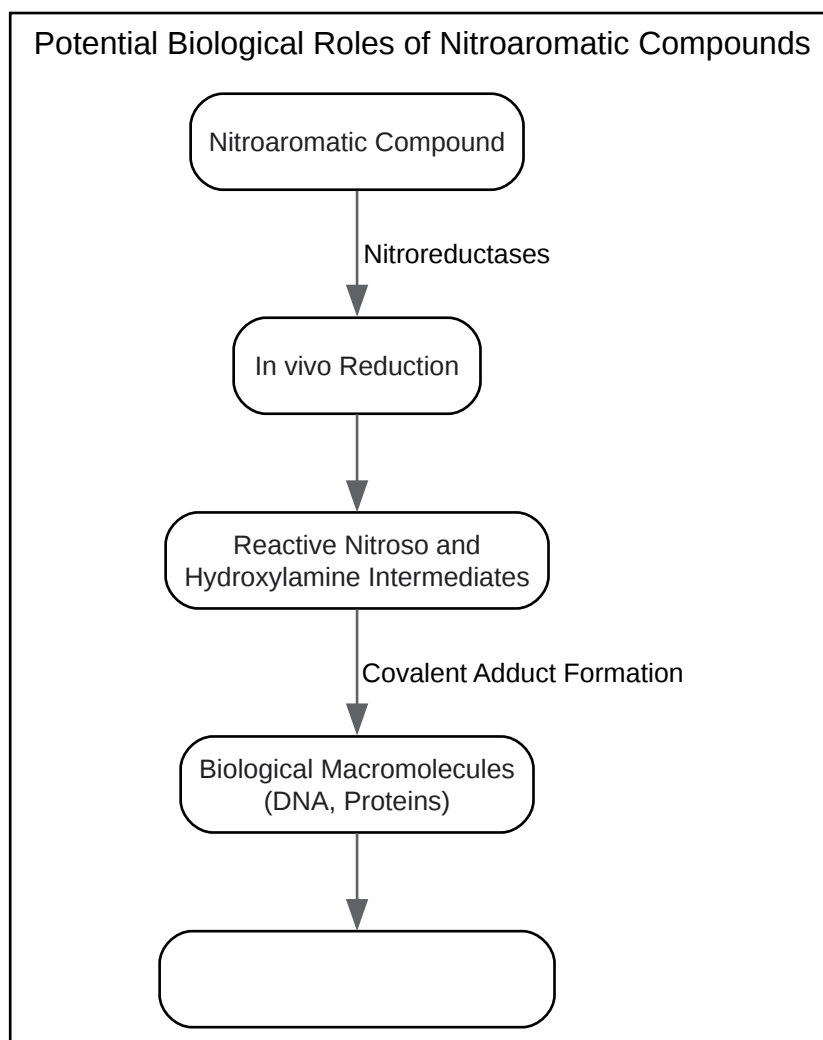


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Caption: Key synthetic applications of methanesulfonyl chlorides in medicinal chemistry.

## Significance of the Nitroaromatic Moiety

Nitroaromatic compounds are prevalent in a variety of biologically active molecules. The nitro group is a strong electron-withdrawing group, which can influence the pharmacokinetic and pharmacodynamic properties of a drug. In some cases, the nitro group itself is crucial for the mechanism of action, often through in vivo reduction to reactive intermediates that can interact with biological macromolecules.



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Caption: General mechanism of action for some nitroaromatic compounds.

## Conclusion

**(3-Nitrophenyl)methanesulfonyl chloride** is a chemical entity with clear potential as a synthetic intermediate. While its direct application in the synthesis of marketed drugs or clinical candidates has not been identified in this review, its constituent functional groups—the sulfonyl chloride and the nitroaromatic ring—are well-established pharmacophores and reactive handles in medicinal chemistry. The provided synthetic protocol, although proposed, is based on reliable and well-documented chemical transformations. Further research is warranted to explore the utility of this compound in the generation of novel, biologically active molecules.

Researchers in drug discovery may find **(3-Nitrophenyl)methanesulfonyl chloride** to be a valuable addition to their library of building blocks for the synthesis of new chemical entities.

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- To cite this document: BenchChem. [Technical Guide: (3-Nitrophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316798#iupac-name-for-3-nitrophenyl-methanesulfonyl-chloride]

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